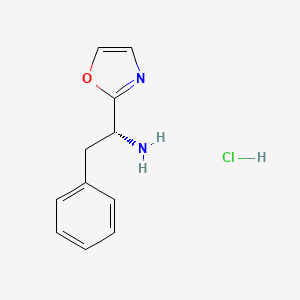

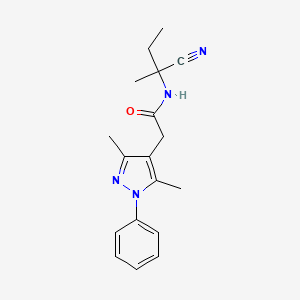

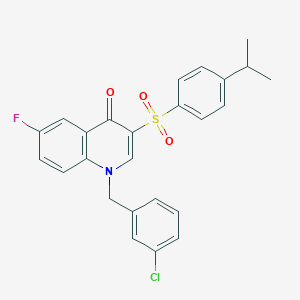

N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound that appears to be related to a class of pyrazole derivatives. These compounds are known for their potential pharmacological activities, which include platelet antiaggregating, hypotensive, antiarrhythmic, and other activities as seen in similar structures . The specific compound , however, is not directly mentioned in the provided papers, but its analysis can be inferred from the related structures and activities of similar compounds.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the reaction of precursor compounds such as hydrazines, β-ketoesters, or β-diketones. For instance, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides starts from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole . Although the exact synthesis of this compound is not detailed, it is likely to involve a similar strategy, possibly starting from a difluorocyclohexyl-substituted precursor.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can significantly influence their biological activity. X-ray diffraction studies of related compounds have shown that they can form various supramolecular structures, such as hydrogen-bonded chains or cyclic dimers, depending on the substitution pattern on the pyrazole ring and the nature of the substituents . The presence of the difluorocyclohexyl group in the compound of interest could affect its ability to form such structures, potentially influencing its biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is often explored in the context of their coordination with metal centers. For example, palladium(II) chloride reacts with ligands such as 3-(pyrazol-1-yl)propanamide to afford trans-PdCl2(L)2 complexes . This suggests that this compound could also participate in similar coordination chemistry, which might be relevant for its potential use in medicinal or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While the specific properties of this compound are not provided, related compounds have been synthesized under mild conditions and have shown good yields, suggesting that they are stable and can be obtained in a pure state . The introduction of the difluorocyclohexyl group could impart unique properties to the compound, such as increased lipophilicity, which might enhance its biological activity or alter its pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, particularly those containing pyrazole and pyrimidine scaffolds, are central to the development of pharmaceuticals. Their diverse biological activities have made them a focal point in medicinal chemistry. Research by Dar and Shamsuzzaman highlights the pharmacophore role of the pyrazole moiety in biologically active compounds, noting its extensive use in organic synthesis and its wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015). Similarly, Shaaban, Mayhoub, and Farag discuss the therapeutic applications of pyrazoline derivatives, emphasizing their antimicrobial, anti-inflammatory, analgesic, and anticancer effects (Shaaban, Mayhoub, & Farag, 2012).

Organic Synthesis and CatalysisThe synthesis of heterocyclic compounds using organocatalysts is an area of significant interest. Kiyani's research on the three-component cyclocondensation for the construction of tetrahydrobenzo[b]pyrans showcases the importance of these methods in synthesizing valuable heterocyclic compounds (Kiyani, 2018). This approach is pertinent for developing compounds with complex structures and diverse functional capabilities, potentially including derivatives of "N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide."

Medicinal Chemistry and Biological Activities

The role of nitrogen heterocycles in pharmaceuticals is well-documented, with a significant percentage of drugs containing such structures. Vitaku, Smith, and Njardarson's analysis reveals the prevalence and importance of nitrogen heterocycles in FDA-approved drugs, highlighting the structural diversity and substitution patterns that contribute to their therapeutic potential (Vitaku, Smith, & Njardarson, 2014).

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F2N3O/c1-9-12(10(2)19-18-9)3-4-13(20)17-11-5-7-14(15,16)8-6-11/h11H,3-8H2,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSOHDRDLGKNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)